

physical and chemical characteristics of 1,4-Dioxan-2-ylmethanamine

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Compound of Interest

Compound Name: 1,4-Dioxan-2-ylmethanamine

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An In-depth Technical Guide to 1,4-Dioxan-2-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **1,4-Dioxan-2-ylmethanamine**, a versatile building block with applications in medicinal chemistry and materials science. This document details its properties, synthesis, and characterization, offering valuable insights for professionals in drug development and scientific research.

Core Physical and Chemical Characteristics

1,4-Dioxan-2-ylmethanamine is a primary amine featuring a 1,4-dioxane heterocyclic moiety. Its unique structural combination of a hydrophilic dioxane ring and a reactive primary amine group makes it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of **1,4-Dioxan-2-ylmethanamine**

Property	Value	Source(s)
IUPAC Name	(1,4-Dioxan-2-yl)methanamine	[1]
CAS Number	88277-83-2	[2][3]
Molecular Formula	C ₅ H ₁₁ NO ₂	[1][2][3]
Molecular Weight	117.15 g/mol	[1][2]
Appearance	Colorless liquid	
Density	1.080 g/mL	[3]
Boiling Point	78-80 °C at 18 torr	[3]
Melting Point	3.52 °C (Predicted)	[3]
Solubility	Soluble in water and most organic solvents.	
SMILES	C1COC(CO1)CN	[1][3]

Synthesis of 1,4-Dioxan-2-ylmethanamine

The synthesis of **1,4-Dioxan-2-ylmethanamine** can be achieved through several synthetic routes. The most common approaches involve the nucleophilic substitution of a suitable precursor, such as 2-(halomethyl)-1,4-dioxane, with an amine source. Below are detailed experimental protocols for two prevalent methods.

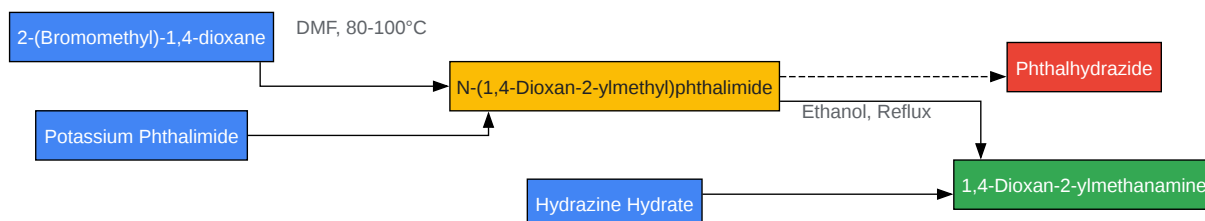
Method 1: Gabriel Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines, avoiding the overalkylation often encountered with direct amination.[2][4][5][6]

Experimental Protocol:

- Step 1: N-Alkylation of Potassium Phthalimide.
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

- To this solution, add 2-(bromomethyl)-1,4-dioxane (1.0 equivalent).
- Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice-water.
- Collect the precipitated N-(1,4-dioxan-2-ylmethyl)phthalimide by filtration, wash with water, and dry under vacuum.
- Step 2: Hydrazinolysis of the Phthalimide.
 - Suspend the dried N-(1,4-dioxan-2-ylmethyl)phthalimide in ethanol in a round-bottom flask.
 - Add hydrazine hydrate (1.5-2.0 equivalents) to the suspension.
 - Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.
 - Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate any remaining phthalhydrazide.
 - Filter off the precipitate and wash it with ethanol.
 - Concentrate the filtrate under reduced pressure.
 - Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.
 - Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
 - Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **1,4-Dioxan-2-ylmethanamine**.



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Gabriel Synthesis of **1,4-Dioxan-2-ylmethanamine**.

Method 2: From 2-(Hydroxymethyl)-1,4-dioxane via Azide Intermediate

This method involves the conversion of the readily available alcohol to an azide, followed by reduction to the primary amine.

Experimental Protocol:

- Step 1: Tosylation of 2-(Hydroxymethyl)-1,4-dioxane.
 - Dissolve 2-(hydroxymethyl)-1,4-dioxane (1.0 equivalent) in pyridine or dichloromethane at 0 °C.
 - Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Quench the reaction with water and extract the product with an organic solvent.
 - Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain (1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate.
- Step 2: Azide Formation.
 - Dissolve the tosylate from the previous step in DMF.
 - Add sodium azide (1.5 equivalents) and heat the mixture to 60-80 °C for 4-6 hours.
 - After cooling, pour the reaction mixture into water and extract with diethyl ether.
 - Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
 - Carefully concentrate the solution to yield 2-(azidomethyl)-1,4-dioxane. Caution: Organic azides can be explosive.
- Step 3: Reduction of the Azide.
 - Dissolve the azide in a suitable solvent such as methanol or tetrahydrofuran (THF).
 - Add a reducing agent, such as lithium aluminum hydride (LiAlH_4) in THF at 0 °C, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
 - After the reaction is complete (monitored by TLC or IR spectroscopy), carefully quench the reaction (for LiAlH_4 , by sequential addition of water and NaOH solution).
 - Filter the reaction mixture and concentrate the filtrate.
 - Purify the crude product by distillation under reduced pressure or column chromatography to obtain **1,4-Dioxan-2-ylmethanamine**.



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Synthesis via Azide Intermediate.

Spectroscopic Characterization

The structure of **1,4-Dioxan-2-ylmethanamine** can be confirmed using various spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for **1,4-Dioxan-2-ylmethanamine**

Technique	Expected Peaks/Signals
^1H NMR (CDCl_3)	$\delta \sim 3.2\text{-}3.8$ (m, 7H, dioxane ring protons), $\delta \sim 2.7\text{-}2.9$ (m, 2H, $-\text{CH}_2\text{-NH}_2$), $\delta \sim 1.5\text{-}2.0$ (br s, 2H, $-\text{NH}_2$)
^{13}C NMR (CDCl_3)	$\delta \sim 75\text{-}77$ (C-O, dioxane), $\delta \sim 66\text{-}68$ (C-O, dioxane), $\delta \sim 45\text{-}47$ ($-\text{CH}_2\text{-NH}_2$)
IR (neat)	$3300\text{-}3400\text{ cm}^{-1}$ (N-H stretch, primary amine), $2850\text{-}3000\text{ cm}^{-1}$ (C-H stretch), $1590\text{-}1650\text{ cm}^{-1}$ (N-H bend), $1050\text{-}1150\text{ cm}^{-1}$ (C-O stretch)
Mass Spec. (EI)	$m/z = 117$ (M^+), 87, 58, 45

Experimental Protocols for Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving approximately 10-20 mg of **1,4-Dioxan-2-ylmethanamine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ^1H).
 - Process the spectra using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
- Infrared (IR) Spectroscopy:

- Obtain the IR spectrum of a neat liquid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with attenuated total reflectance (ATR) accessory.
- Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).
- Record the spectrum over the range of 4000-400 cm^{-1} and identify the characteristic absorption bands for the functional groups present.
- Mass Spectrometry (MS):
 - Introduce a dilute solution of the compound into a mass spectrometer, typically using a gas chromatography (GC-MS) or direct infusion technique.
 - Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
 - Analyze the resulting mass-to-charge (m/z) ratios of the molecular ion and fragment ions to confirm the molecular weight and fragmentation pattern.

Applications in Research and Development

1,4-Dioxan-2-ylmethanamine serves as a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its bifunctional nature allows for the introduction of the 1,4-dioxane scaffold into larger molecules, which can impart desirable properties such as increased water solubility and metabolic stability. This makes it a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates. Furthermore, the primary amine functionality provides a reactive handle for derivatization and incorporation into polymers and other materials.

Safety Information

1,4-Dioxan-2-ylmethanamine is classified as an irritant and may cause serious eye damage. [3] It is harmful if swallowed and may cause skin irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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